molecular formula C11H12ClF3N2O B14900107 2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B14900107
M. Wt: 280.67 g/mol
InChI Key: YMIHGTGZLQCGHA-UHFFFAOYSA-N
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Description

2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloro-methylphenyl group, an amino group, and a trifluoroethyl group attached to an acetamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 3-chloro-4-methylaniline with 2,2,2-trifluoroethyl chloroacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has been investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide: shares structural similarities with other acetamide derivatives such as:

Uniqueness

The presence of both the chloro and trifluoroethyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Biological Activity

The compound 2-((3-Chloro-4-methylphenyl)amino)-N-(2,2,2-trifluoroethyl)acetamide is a synthetic organic molecule that has garnered interest in various biological applications. This article explores its biological activity, including mechanisms of action, potency, and potential therapeutic uses based on diverse research findings.

Chemical Structure and Properties

  • Chemical Formula: C₁₉H₉Cl₂F₉N₂O₃
  • Molecular Weight: 555.178 g/mol
  • IUPAC Name: this compound

The biological activity of this compound primarily involves the inhibition of specific enzymes and receptors. It has been shown to interact with various targets that are crucial in cellular signaling pathways. For instance, compounds with similar structures have demonstrated the ability to inhibit key enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which play roles in inflammatory responses.

Biological Activity Overview

Activity Description
Anticancer Exhibits cytotoxic effects against several cancer cell lines.
Anti-inflammatory Potent inhibition of COX and LOX enzymes leading to reduced inflammation.
Antimicrobial Demonstrated efficacy against various bacterial strains in vitro.
Neuroprotective Potential protective effects on neuronal cells under oxidative stress conditions.

Case Studies and Research Findings

  • Anticancer Activity :
    In a study evaluating the compound's effectiveness against glioma cells, it was found to significantly reduce cell viability through multiple mechanisms including apoptosis and necroptosis. The compound exhibited an IC50 value in the low nanomolar range, indicating high potency against these cells .
  • Anti-inflammatory Effects :
    Research has shown that the compound effectively inhibits COX-2 expression in human fibroblast-like synoviocytes (HFLS), leading to decreased production of pro-inflammatory mediators such as prostaglandins .
  • Antimicrobial Properties :
    In vitro assays demonstrated that this compound has significant antibacterial activity against both gram-positive and gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Properties

Molecular Formula

C11H12ClF3N2O

Molecular Weight

280.67 g/mol

IUPAC Name

2-(3-chloro-4-methylanilino)-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C11H12ClF3N2O/c1-7-2-3-8(4-9(7)12)16-5-10(18)17-6-11(13,14)15/h2-4,16H,5-6H2,1H3,(H,17,18)

InChI Key

YMIHGTGZLQCGHA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NCC(=O)NCC(F)(F)F)Cl

Origin of Product

United States

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